molecular formula C13H12N2O2S B8370247 3-[(3-Nitrobenzyl)thio]aniline

3-[(3-Nitrobenzyl)thio]aniline

Cat. No.: B8370247
M. Wt: 260.31 g/mol
InChI Key: MTLPGFSBOBSTPQ-UHFFFAOYSA-N
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Description

3-[(3-Nitrobenzyl)thio]aniline is a nitro-substituted aromatic amine featuring a thioether linkage between the aniline ring and a 3-nitrobenzyl group. The compound's structure combines electron-withdrawing nitro groups with a sulfur-containing bridge, which influences its electronic properties, solubility, and reactivity. The nitro group at the meta position on the benzyl moiety likely enhances stability and modulates intermolecular interactions, making it relevant for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

3-[(3-nitrophenyl)methylsulfanyl]aniline

InChI

InChI=1S/C13H12N2O2S/c14-11-4-2-6-13(8-11)18-9-10-3-1-5-12(7-10)15(16)17/h1-8H,9,14H2

InChI Key

MTLPGFSBOBSTPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=CC=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Substituent Effects

  • Thioether vs. Ether/Amine Linkages : Compounds like N-(thiophen-3-ylmethyl)aniline and N-[(5-methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline replace the thioether with amine or methylene linkages, reducing sulfur’s polarizability and electron-donating capacity.

Molecular Weight and Polarity

Compound Name Molecular Formula Molecular Weight Key Substituents
3-[(3-Nitrobenzyl)thio]aniline C₁₃H₁₂N₂O₂S 276.31 g/mol 3-nitrobenzyl, thioether
N,N-Dimethyl-3-((4-nitrophenyl)thio)aniline C₁₃H₁₃N₂O₂S 273.11 g/mol 4-nitrophenyl, N,N-dimethyl
N-Benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ 244.25 g/mol Benzyl, 3-nitro
3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline C₁₆H₁₃N₃O₂S 311.36 g/mol Thiazole, 3-nitro, 4-methyl

Physicochemical Properties

  • Melting Points and Solubility: N,N-Dimethyl-3-((4-nitrophenyl)thio)aniline has a GC retention time of 6.02 min, indicating moderate polarity. 3-((4-Chlorophenyl)thio)phenol melts at 235.0°C, while nitro-substituted analogs (e.g., N-benzyl-3-nitroaniline ) likely exhibit higher melting points due to stronger dipole interactions.

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